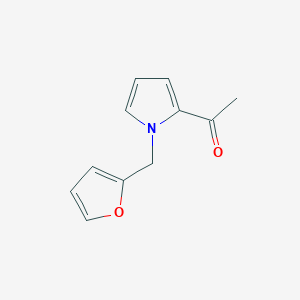

2-Acetyl-1-furfurylpyrrole

説明

2-Acetyl-1-furfurylpyrrole is a natural product found in Glycyrrhiza glabra with data available.

科学的研究の応用

Food Science Applications

Flavoring Agent

One of the primary applications of AFPy is as a flavoring agent in food products. It contributes to the aroma profile of various foods, particularly in coffee and rice. The compound is known for its pleasant, popcorn-like aroma, which enhances the sensory experience of these foods.

- Coffee : Studies have shown that AFPy is present in roasted Arabica coffee, where it plays a significant role in the overall aroma profile. The compound's volatility and low detection thresholds make it a key contributor to the sensory qualities of coffee beverages .

- Rice : In fragrant rice varieties, AFPy has been identified as a crucial odorant formed during cooking processes. Research indicates that baking fragrant rice at high temperatures increases the concentration of AFPy, thereby enhancing its aroma .

Aroma Characterization

Aroma characterization studies have utilized AFPy to understand better how different preparation methods affect flavor profiles. For instance:

- Headspace Solid Phase Microextraction (HS-SPME) : This technique has been employed to analyze volatile compounds in coffee, including AFPy. The results indicated optimal adsorption times for capturing the full range of aromatic compounds, highlighting AFPy's significance among them .

Aroma Profile in Coffee

A study conducted by Ribeiro et al. (2021) focused on predicting sensory properties of Brazilian Arabica coffee based on volatile composition analysis. The study utilized HS-SPME-GC-MS techniques to identify key odorants, including AFPy, demonstrating its impact on consumer preferences for coffee quality .

Fragrant Rice Analysis

Research by Wei et al. (2020) explored the formation pathways of AFPy during the baking of fragrant rice. The study established that specific conditions significantly influence the production of this compound, thereby affecting the overall sensory attributes of the cooked rice .

Data Tables

| Application | Source | Key Findings |

|---|---|---|

| Coffee Flavoring | Ribeiro et al., 2021 | Identified AFPy as a significant contributor to aroma in roasted Arabica coffee. |

| Rice Aroma | Wei et al., 2020 | Increased levels of AFPy correlated with baking time and temperature in rice. |

| Volatile Analysis | Jurnal Kimia Sains dan Aplikasi | Detected AFPy among other volatile compounds using HS-SPME techniques. |

特性

CAS番号 |

13678-73-4 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC名 |

1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |

InChI |

InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |

InChIキー |

AYCBWOMKZDMMQR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CN1CC2=CC=CO2 |

正規SMILES |

CC(=O)C1=CC=CN1CC2=CC=CO2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。